molecular formula C18H15F3N4O2S B284306 N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide

カタログ番号 B284306
分子量: 408.4 g/mol
InChIキー: QEHFVUPTTHJXLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MPTP is a potent inhibitor of mitochondrial respiration, which has been shown to induce Parkinson's disease-like symptoms in humans and animals.

作用機序

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide enters the brain and is converted to MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This results in the production of reactive oxygen species and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease. N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide-induced Parkinson's disease-like symptoms have been used to study the pathophysiology of the disease and to test potential treatments.

実験室実験の利点と制限

The advantages of using N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide to create animal models of Parkinson's disease include its selectivity for dopaminergic neurons and its ability to induce Parkinson's disease-like symptoms. The limitations of using N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide include its toxicity and the fact that it does not replicate all aspects of Parkinson's disease.

将来の方向性

For N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide research include the development of new animal models of Parkinson's disease that better replicate the human disease, the identification of new targets for the treatment of Parkinson's disease, and the development of new treatments for the disease. Other future directions include the use of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

合成法

The synthesis of N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide involves several steps, including the formation of the isoxazole ring and the pyrimidine ring. The first step involves the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-phenyl-6-(trifluoromethyl)pyrimidine-2-thiol to form N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide.

科学的研究の応用

N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide has been widely used in scientific research as a tool to induce Parkinson's disease-like symptoms. N-(5-Methylisoxazol-3-yl)-2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. This selective neurotoxicity has been used to create animal models of Parkinson's disease, which have been used to study the pathophysiology of the disease and to test potential treatments.

特性

分子式

C18H15F3N4O2S

分子量

408.4 g/mol

IUPAC名

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C18H15F3N4O2S/c1-10-8-15(25-27-10)24-16(26)11(2)28-17-22-13(12-6-4-3-5-7-12)9-14(23-17)18(19,20)21/h3-9,11H,1-2H3,(H,24,25,26)

InChIキー

QEHFVUPTTHJXLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

正規SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。